molecular formula C11H11FO2 B14246181 Methyl 2-fluoro-3-(4-methylphenyl)prop-2-enoate CAS No. 188941-01-7

Methyl 2-fluoro-3-(4-methylphenyl)prop-2-enoate

Katalognummer: B14246181
CAS-Nummer: 188941-01-7
Molekulargewicht: 194.20 g/mol
InChI-Schlüssel: BBQNKWURAYBNIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-fluoro-3-(4-methylphenyl)prop-2-enoate is an organic compound with the molecular formula C11H11FO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a methyl group and the double bond is substituted with a fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-3-(4-methylphenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with methyl fluoromalonate in the presence of a base such as sodium hydride. The reaction proceeds via a Knoevenagel condensation, followed by decarboxylation to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction and reduce the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-fluoro-3-(4-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 4-methylbenzoic acid or 4-methylacetophenone.

    Reduction: Formation of methyl 2-fluoro-3-(4-methylphenyl)propanoate.

    Substitution: Formation of compounds such as methyl 2-amino-3-(4-methylphenyl)prop-2-enoate.

Wissenschaftliche Forschungsanwendungen

Methyl 2-fluoro-3-(4-methylphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 2-fluoro-3-(4-methylphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-(4-methylphenyl)prop-2-enoate: Lacks the fluorine substitution, resulting in different chemical properties.

    Methyl 2-chloro-3-(4-methylphenyl)prop-2-enoate: Substituted with chlorine instead of fluorine, leading to variations in reactivity and biological activity.

    Methyl 2-bromo-3-(4-methylphenyl)prop-2-enoate: Contains a bromine atom, which affects its chemical behavior and applications.

Uniqueness

Methyl 2-fluoro-3-(4-methylphenyl)prop-2-enoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This influences its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

188941-01-7

Molekularformel

C11H11FO2

Molekulargewicht

194.20 g/mol

IUPAC-Name

methyl 2-fluoro-3-(4-methylphenyl)prop-2-enoate

InChI

InChI=1S/C11H11FO2/c1-8-3-5-9(6-4-8)7-10(12)11(13)14-2/h3-7H,1-2H3

InChI-Schlüssel

BBQNKWURAYBNIL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C=C(C(=O)OC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.